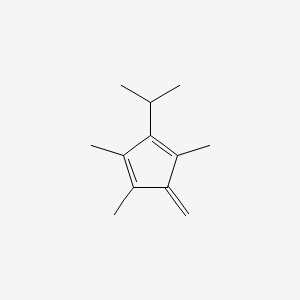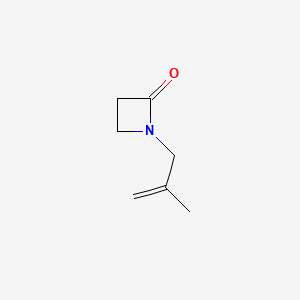
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene is a complex organic compound characterized by its unique cyclopentadiene structure. This compound is notable for its multiple methyl groups and a methylidene group, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Applications De Recherche Scientifique
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: Similar structure but with different methyl group positions.
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: Another cyclopentadiene derivative with a similar methylidene group.
Uniqueness
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene is unique due to its specific arrangement of methyl groups and the presence of a propan-2-yl group
Propriétés
Formule moléculaire |
C12H18 |
|---|---|
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1,2,4-trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,3H2,1-2,4-6H3 |
Clé InChI |
MLMYZQIKNUSPOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C1=C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)



